molecular formula C7H10O4 B1580830 Cyclopentane-1,3-dicarboxylic acid CAS No. 4056-78-4

Cyclopentane-1,3-dicarboxylic acid

Cat. No.: B1580830
CAS No.: 4056-78-4
M. Wt: 158.15 g/mol
InChI Key: LNGJOYPCXLOTKL-UHFFFAOYSA-N
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Description

Cyclopentane-1,3-dicarboxylic acid (CPDA) is a bicyclic carboxylic acid with the molecular formula C₇H₁₀O₄ (MW: 158.15 g/mol). It exists in stereoisomeric forms, including cis- (CAS 876-05-1) and trans- (CAS 826-02-8) configurations, which influence its physicochemical properties . The compound is synthesized via electrochemical oxidation of norbornene or cyclopentene with acidic hydrogen peroxide, with reaction conditions (e.g., 5°C) optimizing selectivity and yield . CPDA is a versatile scaffold in organic synthesis and drug design, particularly as a bioisostere for carboxylic acids or as a ligand for metabotropic glutamate receptors (mGluRs) . Its density is 1.396 g/cm³, boiling point 320.7°C, and it exhibits moderate water solubility due to its two carboxylic acid groups (pKa ~3–4) .

Biological Activity

Cyclopentane-1,3-dicarboxylic acid (CPDCA) is a cyclic organic compound with significant biological activity due to its structural characteristics. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of CPDCA, supported by data tables and case studies.

  • Molecular Formula : C5_5H8_8O4_4
  • Molecular Weight : Approximately 158.15 g/mol
  • Appearance : Off-white to pale yellow solid
  • Melting Point : ~121°C
  • Boiling Point : Estimated at 243.22°C
  • Solubility : Slightly soluble in water and chloroform when heated

The unique structure of CPDCA, featuring two carboxylic acid groups at the 1 and 3 positions of a cyclopentane ring, imparts moderate polarity and influences its reactivity and biological interactions .

CPDCA has been studied for its interaction with various biological targets, including enzymes and receptors. Notably, derivatives of CPDCA have demonstrated inhibitory effects on HIV protease, indicating potential as antiviral agents . Additionally, the compound has shown promise in modulating excitatory amino acid receptors in the central nervous system.

Case Studies

  • Excitotoxicity in Neuronal Models :
    A study examined the effects of trans- and cis-(±)-1-amino-1,3-cyclopentane-dicarboxylic acid (ACPD), a derivative of CPDCA. It was found that cis-ACPD produced dose-related neuronal degeneration in rat brains at specific concentrations, highlighting its excitotoxic properties .
  • Receptor Binding Affinity :
    Research comparing the binding affinities of CPDCA derivatives at metabotropic excitatory amino acid receptors revealed that trans-ACPD was significantly more potent than its cis counterpart. This suggests that stereochemistry plays a crucial role in the biological activity of these compounds .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to CPDCA:

Compound NameCAS NumberSimilarity
(1S,3R)-Cyclopentane-1,3-dicarboxylic acid876-05-11.00
cis-Cyclopentane-1,2-dicarboxylic acid4056-78-40.95
(1S,3R)-1,2,2-Trimethylthis compound560-09-80.95
(R)-3-Oxocyclopentanecarboxylic acid13012-38-90.91
Propane-1,2,3-tricarboxylic acid99-14-90.95

The unique stereochemistry and cyclic structure of CPDCA influence its reactivity compared to these similar compounds .

Therapeutic Applications

Research indicates that CPDCA and its derivatives may have therapeutic potential in various fields:

  • Antiviral Agents : Investigations into the inhibitory effects on HIV protease suggest possible applications in antiviral drug development.
  • Neurological Disorders : The modulation of excitatory amino acid receptors positions CPDCA as a candidate for treating conditions related to excitotoxicity.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

  • Cyclopentane-1,1-dicarboxylic acid (CAS 598-10-7): This positional isomer has both carboxylic groups on the same carbon, leading to steric hindrance and altered acidity (pKa likely higher due to reduced resonance stabilization) compared to CPDA .
  • Cyclobutane-1,3-dicarboxylic acid : The smaller ring size introduces higher ring strain, reducing thermal stability and increasing reactivity. Its spatial constraints may limit applications in rigid molecular architectures compared to CPDA .

Table 1: Structural and Physical Properties of Cyclic Dicarboxylic Acids

Compound Ring Size Carboxylic Acid Positions Density (g/cm³) Boiling Point (°C)
Cyclopentane-1,3-dicarboxylic acid 5 1,3 1.396 320.7
Cyclobutane-1,3-dicarboxylic acid 4 1,3 N/A N/A
Cyclopentane-1,1-dicarboxylic acid 5 1,1 N/A N/A

Functional Group Modifications

  • Cyclopentane-1,3-dione: A non-carboxylic acid isostere with pKa values similar to carboxylic acids (~3–4). Replacing -COOH with ketones enhances lipophilicity (logP increases by ~1–2 units), making it valuable in thromboxane-A2 receptor antagonists (e.g., nM IC₅₀ values for derivatives 41–45) .
  • 1-Aminothis compound: Addition of an amino group (e.g., (1S,3R)-isomer) introduces basicity and modulates receptor binding. This derivative shows lower potency (IC₅₀ >100 μM) at mGluR4 compared to CPDA-based ligands like L-AP4, highlighting the impact of substituents on bioactivity .

Table 2: Functional Group Impact on Bioactivity

Compound Functional Groups Target Receptor IC₅₀/Kd (nM)
This compound Two -COOH mGluR4 >100,000
1-Aminothis compound -COOH, -NH₂ mGluR4 >100,000
Cyclopentane-1,3-dione derivatives Two ketones Thromboxane-A2 receptor 1–10

Stereochemical Variations

  • Cis vs. Trans Isomers : The cis isomer (1R,3S-CPDA) exhibits distinct solubility and crystallinity compared to the trans form due to intramolecular hydrogen bonding differences. For example, cis-CPDA (CAS 876-05-1) is more soluble in polar solvents, while trans-CPDA (CAS 826-02-8) may form stable salts more readily .

Ring Size and Strain Effects

  • Cyclopentane vs.

Physicochemical Properties

  • Lipophilicity : CPDA (logP ~0.5) is less lipophilic than cyclopentane-1,3-dione (logP ~1.5), affecting membrane permeability in drug design .
  • Acidity: CPDA’s pKa (~3–4) is comparable to monocarboxylic acids (e.g., acetic acid, pKa 4.76) but higher than sulfonic acids (pKa ~1), making it suitable for pH-dependent formulations .

Preparation Methods

Preparation from Norcamphoric Acid Derivatives via Oxidation of Bicyclic Precursors

Oxidation of Bicyclo[2.2.1]heptene-2 Derivatives

One of the classical methods to prepare cyclopentane-1,3-dicarboxylic acid (also known as norcamphoric acid) involves the oxidation of bicyclo[2.2.1]heptene-2 compounds. The bicyclic compound, such as S-ethyl bicyclo[2.2.1]heptene-2, can be oxidized to yield the cyclic dicarboxylic acid.

  • The bicyclo[2.2.1]heptene-2 compound is typically synthesized by the Diels-Alder condensation of cyclopentadiene with propylene or ethylene derivatives.
  • For methyl-substituted analogs, methyl cyclopentadiene is reacted with ethylene, producing a mixture of methyl norbornylene isomers, which upon oxidation yield methyl-substituted cyclopentane-1,3-dicarboxylic acids.
  • The oxidation step converts the bicyclic alkene into the corresponding dicarboxylic acid by cleaving the double bond and introducing carboxyl groups at the 1 and 3 positions on the cyclopentane ring.

This method is advantageous due to the availability of starting materials and the relative simplicity of the oxidation process.

Step Reaction Type Key Reagents/Conditions Outcome
Diels-Alder reaction Cycloaddition Cyclopentadiene + propylene or ethylene Bicyclo[2.2.1]heptene-2 derivatives
Oxidation Oxidative cleavage Oxidizing agents (e.g., KMnO4, CrO3) This compound (norcamphoric acid)

Reference: US Patent US2957022A details the oxidation of bicyclo[2.2.1]heptene-2 derivatives to yield norcamphoric acid and its alkyl-substituted analogs.

Preparation via Diels-Alder Condensation and Subsequent Oxidation

Use of Methyl Cyclopentadiene and Ethylene

  • Commercial methyl cyclopentadiene, often available as a dimer mixture of 1-methyl and 2-methyl isomers, reacts with ethylene in a Diels-Alder reaction.
  • The resulting methyl norbornylene mixture is then oxidized to produce methyl-substituted cyclopentane-1,3-dicarboxylic acids.
  • This approach allows for the synthesis of substituted derivatives, which can be useful for further chemical modifications.

This method leverages the regioselectivity of the Diels-Alder reaction and the versatility of oxidation chemistry to access a variety of substituted cyclopentane-1,3-dicarboxylic acids.

Reference: The same patent US2957022A describes the preparation of methyl-substituted norcamphoric acids via this route.

Summary Table of Preparation Methods for this compound

Method Starting Materials Key Reaction Steps Advantages Limitations
Oxidation of bicyclo[2.2.1]heptene-2 Bicyclo[2.2.1]heptene-2 derivatives Oxidation of double bond to dicarboxylic acid Readily available starting materials; straightforward oxidation Requires preparation of bicyclic precursor
Diels-Alder reaction of methyl cyclopentadiene + ethylene Methyl cyclopentadiene, ethylene Diels-Alder cycloaddition followed by oxidation Access to substituted derivatives; regioselective Mixture of isomers in starting material

Detailed Research Findings and Considerations

  • The oxidation of bicyclo[2.2.1]heptene-2 derivatives to this compound is well-documented, with yields and conditions optimized in various patents.
  • The Diels-Alder approach offers a modular route to substituted cyclopentane-1,3-dicarboxylic acids, which can be tailored by varying the diene or dienophile.
  • The choice of oxidizing agent and reaction conditions (temperature, solvent, time) critically affects the yield and purity of the final dicarboxylic acid.
  • Industrial scalability favors methods with fewer steps and readily available starting materials; oxidation of bicyclic precursors fits this criterion well.

This comprehensive overview synthesizes authoritative patent literature and chemical synthesis principles to present a clear picture of the preparation methods for this compound. The oxidation of bicyclo[2.2.1]heptene-2 derivatives and the Diels-Alder approach with subsequent oxidation remain the most established and practical routes for this compound.

Properties

IUPAC Name

cyclopentane-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c8-6(9)4-1-2-5(3-4)7(10)11/h4-5H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGJOYPCXLOTKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901709
Record name 1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4056-78-4
Record name 1,3-Cyclopentanedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4056-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Cyclopentanedicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004056784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Cyclopentanedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 22-L, 3-neck, round bottom flask was equipped with a mechanical stirrer, a J-KEM temperature controller, and a nitrogen inlet. The flask was charged with norbornene (200 g, 2.123 mol), ethyl acetate (1.95 L), and acetonitrile (1.95 L). The reaction mixture was cooled to 5° C. using an acetone/dry ice bath. Ruthenium trichloride (9.69 g, 46.72 mmol) was added in one portion followed by the slow addition of a suspension of sodium periodate (1.816 kg, 8.707 mol) in water (2.925 L) over 30 min. The reaction slowly began to exotherm and was monitored to keep the temperature between 10° C. and 15° C. After 90 min the reaction mixture suddenly thickened to the point where stirring was difficult and exothermed rapidly up to 39° C. (a large amount of dry ice was added to the cooling bath to control the exotherm). The reaction mixture was allowed to cool to 20° C., the dry ice/acetone bath was removed, and the mixture was stirred at room temperature overnight. The solids were removed by filtration through a pad of celite and the filtrate was concentrated to a solid which was triturated with hexane (2 L), filtered, and rinsed with hexane (2×500 mL) to yield 195 g (58%) of cyclopentane-1,3-dicarboxylic acid. 1H NMR (500 Hz, DMSO-d6) δ ppm 12.07 (s, 2H), 2.66-2.73 (m, 2H), 2.06-2.12 (m, 1H), 1.85-1.89 (m, 1H), 1.72-1.85 (m, 4H).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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